molecular formula C25H26ClOP B14546349 [(Oxepan-2-ylidene)methyl](triphenyl)phosphanium chloride CAS No. 61739-38-6

[(Oxepan-2-ylidene)methyl](triphenyl)phosphanium chloride

Cat. No.: B14546349
CAS No.: 61739-38-6
M. Wt: 408.9 g/mol
InChI Key: RGCPPUPAAGAVLX-UHFFFAOYSA-M
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Description

(Oxepan-2-ylidene)methylphosphanium chloride is a chemical compound that belongs to the class of phosphorus ylides. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to a negatively charged carbon atom. This particular compound is often used in organic synthesis, especially in the Wittig reaction, which is a method for converting aldehydes and ketones into alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Oxepan-2-ylidene)methylphosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The process can be summarized in the following steps:

    Formation of Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide via an S_N2 reaction to form a phosphonium salt.

    Deprotonation: The phosphonium salt is then deprotonated using a strong base such as butyl lithium to form the ylide.

The reaction conditions usually require an inert atmosphere (e.g., nitrogen) to prevent the ylide from reacting with moisture or oxygen .

Industrial Production Methods

While specific industrial production methods for (Oxepan-2-ylidene)methylphosphanium chloride are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Oxepan-2-ylidene)methylphosphanium chloride primarily undergoes the following types of reactions:

    Wittig Reaction: This is the most common reaction involving phosphorus ylides. It converts aldehydes and ketones into alkenes.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ylide.

Common Reagents and Conditions

Major Products

    Alkenes: The

Properties

CAS No.

61739-38-6

Molecular Formula

C25H26ClOP

Molecular Weight

408.9 g/mol

IUPAC Name

oxepan-2-ylidenemethyl(triphenyl)phosphanium;chloride

InChI

InChI=1S/C25H26OP.ClH/c1-6-14-23(15-7-1)27(24-16-8-2-9-17-24,25-18-10-3-11-19-25)21-22-13-5-4-12-20-26-22;/h1-3,6-11,14-19,21H,4-5,12-13,20H2;1H/q+1;/p-1

InChI Key

RGCPPUPAAGAVLX-UHFFFAOYSA-M

Canonical SMILES

C1CCC(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC1.[Cl-]

Origin of Product

United States

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